molecular formula C10H6Br2N2 B3037851 2,5-Dibromo-3-phenylpyrazine CAS No. 64163-10-6

2,5-Dibromo-3-phenylpyrazine

Cat. No.: B3037851
CAS No.: 64163-10-6
M. Wt: 313.98 g/mol
InChI Key: YDDLKNUEOINATJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-phenylpyrazine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms and a phenyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-3-phenylpyrazine typically involves the bromination of 3-phenylpyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-phenylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be obtained.

    Coupling Products: Biaryl compounds with diverse functional groups, useful in pharmaceuticals and materials science.

Scientific Research Applications

2,5-Dibromo-3-phenylpyrazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and biaryl derivatives.

    Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

    2,5-Dibromo-3-methylpyrazine: Similar in structure but with a methyl group instead of a phenyl group.

    2,5-Dibromopyrazine: Lacks the phenyl group, making it less complex.

    3-Phenylpyrazine: Lacks the bromine atoms, affecting its reactivity and applications.

Uniqueness: 2,5-Dibromo-3-phenylpyrazine stands out due to the presence of both bromine atoms and a phenyl group, which enhance its reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2,5-dibromo-3-phenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDLKNUEOINATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By replacing the 2-hydroxy-3-methyl-5-bromopyrazine used in Step A of Preparation 87 by an equivalent quantity of 2-hydroxy-3-phenyl-5-bromopyrazine and following substantially the same procedure there is obtained 2,5-dibromo-3-phenylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-hydroxy-3-phenyl-5-bromopyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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